3-Nitro-9-vinylcarbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1147-69-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
9-ethenyl-3-nitrocarbazole |
InChI |
InChI=1S/C14H10N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h2-9H,1H2 |
InChI Key |
FNALUOMDZYDJLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Polymerization Mechanisms and Polymer Architectures Derived from 3 Nitro 9 Vinylcarbazole
Fundamental Principles of 3-Nitro-9-vinylcarbazole Polymerization
The polymerization of this compound is governed by the interplay of its chemical structure and the reaction conditions. The electron-withdrawing nature of the nitro group at the 3-position of the carbazole (B46965) moiety profoundly affects the electron density of the vinyl group, thereby influencing the kinetics and thermodynamics of its polymerization.
Radical Polymerization Kinetics and Thermodynamics
Radical polymerization of vinyl monomers is a chain reaction involving initiation, propagation, and termination steps. youtube.com For this compound, the kinetics would be influenced by the stability of the propagating radical. The presence of the nitro group, an electron-withdrawing substituent, can delocalize the unpaired electron of the propagating radical through resonance, potentially stabilizing it. youtube.com This stabilization can affect the rates of propagation and termination.
Thermodynamically, the polymerization of most vinyl monomers is an exothermic process. The enthalpy of polymerization is driven by the conversion of a π-bond in the monomer to a σ-bond in the polymer chain. The entropy decreases during polymerization as the disordered monomer molecules become ordered in the polymer chain. The ceiling temperature (T_c), the temperature at which the rate of polymerization equals the rate of depolymerization, is an important thermodynamic parameter. For poly(N-vinylcarbazole), the ceiling temperature is relatively high, suggesting that the polymerization is thermodynamically favorable. The introduction of a nitro group is not expected to drastically alter the thermodynamics to prevent polymerization under typical conditions.
Anionic and Cationic Polymerization Pathways
The electronic nature of the monomer is a critical determinant for ionic polymerization.
Cationic Polymerization: Cationic polymerization proceeds through a carbocationic propagating species. Monomers with electron-donating groups that can stabilize the positive charge are well-suited for this mechanism. nih.govacs.org N-vinylcarbazole, with its electron-rich carbazole ring, readily undergoes cationic polymerization. nih.gov However, the presence of the strongly electron-withdrawing nitro group in this compound is expected to destabilize the propagating carbocation, making cationic polymerization significantly more challenging, if not impossible, under conventional conditions. nih.govnih.gov The electron-withdrawing nature of the nitro group would increase the energy barrier for the formation and propagation of the carbocationic species.
Anionic Polymerization: Conversely, anionic polymerization is favored for monomers with electron-withdrawing groups that can stabilize a propagating carbanion. libretexts.org The nitro group in this compound is a potent electron-withdrawing group, which could potentially stabilize an adjacent carbanion through resonance and inductive effects. Therefore, anionic polymerization is a theoretically more viable pathway for this monomer compared to cationic polymerization. The initiation would require a strong nucleophile to attack the vinyl group, generating a carbanionic species that can then propagate.
Controlled/Living Polymerization Techniques Utilizing this compound Monomer
Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. The application of these methods to this compound would be influenced by the monomer's electronic properties.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers. acs.orgsigmaaldrich.com The success of RAFT polymerization relies on the selection of an appropriate RAFT agent, which reversibly deactivates the propagating radicals. For monomers with electron-withdrawing groups, the choice of the Z and R groups of the RAFT agent (ZC(=S)SR) is crucial. mdpi.com
While specific studies on the RAFT polymerization of this compound are not prevalent, insights can be drawn from the RAFT polymerization of N-vinylcarbazole and other electron-deficient monomers. For N-vinylcarbazole, which is considered a "less activated monomer" (LAM), xanthates and dithiocarbamates have been shown to provide good control. rsc.orgresearchgate.net Given the electron-withdrawing nature of the nitro group, this compound would likely be classified as a "more activated monomer" (MAM) or a monomer with intermediate reactivity. Therefore, RAFT agents typically used for MAMs, such as certain dithiobenzoates or trithiocarbonates, might be more suitable. rsc.orgresearchgate.net The nitro group's influence on the reactivity of the monomer and the stability of the intermediate radical adduct would need to be carefully considered to achieve controlled polymerization.
A hypothetical RAFT polymerization of this compound is presented in the table below, outlining potential experimental conditions based on principles of RAFT polymerization for electron-deficient monomers.
| Parameter | Value/Condition | Rationale |
| Monomer | This compound | Electron-withdrawing nitro group influences reactivity. |
| RAFT Agent | Cyanomethyl dodecyl trithiocarbonate (B1256668) | Trithiocarbonates are often effective for MAMs. rsc.org |
| Initiator | Azobisisobutyronitrile (AIBN) | Common thermal initiator for radical polymerization. |
| Solvent | Dioxane or Toluene | Solvents known to be suitable for RAFT of NVC derivatives. mdpi.com |
| Temperature | 60-80 °C | Typical temperature range for AIBN-initiated RAFT. |
| [Monomer]:[RAFT]:[Initiator] | 100:1:0.2 | A typical ratio to target a specific degree of polymerization. |
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that relies on a reversible redox process catalyzed by a transition metal complex. nih.govnih.gov The success of ATRP depends on the equilibrium between active propagating radicals and dormant halide-terminated species. The electronic properties of the monomer can affect this equilibrium.
For monomers with electron-withdrawing groups, the ATRP equilibrium can be shifted, and the choice of the catalyst system (metal and ligand) is critical. While there is a lack of direct reports on the ATRP of this compound, studies on other electron-deficient vinyl monomers suggest that a more active catalyst system might be required to achieve good control. acs.org The electron-withdrawing nitro group could influence the bond dissociation energy of the dormant species and the reactivity of the propagating radical.
The table below outlines a potential experimental setup for the ATRP of this compound, based on general principles for electron-deficient monomers.
| Parameter | Value/Condition | Rationale |
| Monomer | This compound | Electron-withdrawing nature impacts polymerization. |
| Initiator | Ethyl α-bromoisobutyrate | A common initiator for ATRP. |
| Catalyst | CuBr | A widely used transition metal catalyst. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | A common ligand for copper-based ATRP. |
| Solvent | Anisole or DMF | Solvents that can solubilize the polymer and catalyst complex. |
| Temperature | 60-90 °C | Typical temperature range for Cu-based ATRP. |
Copolymerization Strategies Involving this compound
Copolymerization of this compound with other monomers offers a route to tailor the properties of the resulting polymers. The reactivity ratios (r1 and r2) of the comonomers are crucial parameters that describe their relative reactivities in the copolymerization process.
Given the electron-withdrawing nature of the nitro group, this compound would be expected to behave as an electron-acceptor monomer. It would likely copolymerize readily with electron-donor monomers. For instance, copolymerization with N-vinylcarbazole (an electron-rich monomer) could lead to copolymers with interesting charge-transfer properties.
The copolymerization of N-vinylcarbazole with various monomers like 2-dimethylaminoethyl methacrylate (B99206) and vinyl acetate (B1210297) has been studied. researchgate.netelectronicsandbooks.com These studies provide a framework for predicting the copolymerization behavior of its nitro-substituted derivative. The Alfrey-Price Q-e scheme, which assigns parameters for resonance stabilization (Q) and polarity (e) to monomers, could be used to estimate the reactivity ratios for the copolymerization of this compound with other monomers, assuming its Q and e values could be estimated or experimentally determined. Due to the electron-withdrawing nitro group, this compound is expected to have a relatively high 'e' value.
The table below summarizes potential comonomers for this compound and the expected nature of the resulting copolymer.
| Comonomer (M2) | Nature of M2 | Expected Copolymerization Behavior with this compound (M1) | Potential Copolymer Properties |
| N-Vinylcarbazole | Electron-donating | Tendency towards alternating copolymerization due to donor-acceptor interactions. | Enhanced charge-transfer characteristics. |
| Styrene | Electron-donating | Random or alternating copolymerization depending on the relative reactivities. | Modified optical and electronic properties. |
| Methyl Methacrylate | Electron-accepting | Likely random copolymerization, with reactivity ratios influenced by the specific 'e' values. | Combination of properties from both monomers. |
| Vinyl Acetate | Electron-donating | Potential for charge-transfer complex formation influencing polymerization. | Modified solubility and thermal properties. electronicsandbooks.com |
Block Copolymer Synthesis and Microphase Separation
Block copolymers containing a poly(this compound) segment are anticipated to be accessible through controlled/living polymerization techniques. These methods allow for the sequential addition of different monomers to create well-defined block structures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to be effective for N-vinylcarbazole (NVC), yielding block copolymers with narrow molecular weight distributions. rsc.org It is reasonable to expect that a similar approach could be applied to this compound.
The synthesis would likely involve the use of a suitable RAFT agent, such as a trithiocarbonate, to polymerize the this compound monomer first. rsc.org This would generate a macro-chain transfer agent (macro-CTA) of poly(this compound). This macro-CTA can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. The choice of the second block would be crucial in determining the final properties and morphology of the copolymer. For instance, copolymerization with a flexible, non-polar monomer could lead to amphiphilic block copolymers.
The presence of distinct blocks with different chemical natures is expected to drive microphase separation in the solid state, leading to the formation of ordered nanostructures such as lamellae, cylinders, or spheres. The morphology of these structures would depend on the volume fraction of each block and the Flory-Huggins interaction parameter between them. The strong dipole moment of the nitro group in the poly(this compound) block would likely increase its polarity and influence the self-assembly behavior. researchgate.netmdpi.com
Table 1: Potential Block Copolymers Derived from this compound and Their Expected Properties
| Block 1 | Block 2 | Potential Polymerization Technique | Anticipated Properties and Applications |
| Poly(this compound) | Polystyrene | RAFT Polymerization | Enhanced thermal stability; potential for use in organic electronics. wikipedia.org |
| Poly(this compound) | Poly(ethylene glycol) | RAFT Polymerization | Amphiphilic nature; potential for self-assembly in solution to form micelles for drug delivery or nanoreactors. mdpi.com |
| Poly(this compound) | Poly(methyl methacrylate) | RAFT or ATRP | Combination of hole-transporting and electron-transporting properties; potential for use in organic light-emitting diodes (OLEDs). |
Graft Copolymerization for Surface Functionalization
Graft copolymerization offers a versatile method for modifying the surfaces of materials, and it is conceivable that poly(this compound) chains could be grafted onto various substrates. This could be achieved by either a "grafting from" or "grafting to" approach.
In the "grafting from" method, initiator sites are first immobilized on a surface. The polymerization of this compound is then initiated from these sites, leading to the growth of polymer chains directly from the surface. Atom Transfer Radical Polymerization (ATRP) is a common technique used for this purpose and has been successfully employed to graft poly(N-vinylcarbazole) from copolymers. inoe.ro
The "grafting to" approach would involve the synthesis of poly(this compound) chains with a reactive end-group, which can then be attached to a compatible surface.
The functionalization of surfaces with poly(this compound) could be used to impart specific properties, such as altering the surface energy, introducing charge-transporting capabilities, or creating surfaces with specific optical properties. For example, grafting these polymer chains onto the surface of nanoparticles could improve their dispersion in a polymer matrix and introduce new functionalities. rsc.org
Polymer Architectures and Morphologies Derived from this compound
Beyond linear polymers, more complex architectures such as star and brush polymers, as well as various nanostructures, could potentially be synthesized using this compound.
Star and Brush Polymers
Star polymers consist of multiple polymer arms radiating from a central core. acs.org The synthesis of star poly(N-vinylcarbazole) has been demonstrated using RAFT polymerization with a multifunctional chain transfer agent. mdpi.com A similar strategy could be employed for this compound. The "core-first" approach would involve a multifunctional initiator or RAFT agent from which the polymer arms would grow. acs.org
Brush polymers, also known as bottlebrush polymers, feature a long polymer backbone with densely grafted side chains. These could be synthesized by the polymerization of a macromonomer of poly(this compound) or by grafting the chains from a pre-existing polymer backbone. These architectures are known to adopt extended conformations in solution and can form interesting structures in the solid state. rsc.orgrsc.org
Table 2: Potential Architectures of Polymers Derived from this compound
| Architecture | Potential Synthetic Route | Key Structural Features | Anticipated Properties |
| Star Polymer | "Core-first" RAFT polymerization | Multiple arms of poly(this compound) attached to a central core. mdpi.comacs.org | Lower solution viscosity compared to linear polymers of the same molecular weight; unique rheological properties. |
| Brush Polymer | "Grafting from" a polymer backbone | Densely packed poly(this compound) side chains on a linear backbone. rsc.orgrsc.org | Stiff and worm-like conformation; potential for forming cylindrical nanostructures. |
Polymer Nanostructures and Self-Assembly
The self-assembly of polymers derived from this compound is an area of significant potential. Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block would be expected to self-assemble in selective solvents to form a variety of nanostructures, including micelles, vesicles, and polymersomes. colab.wsnih.govresearchgate.net The presence of the nitro group would likely enhance the amphiphilicity and influence the packing of the polymer chains within these assemblies.
The morphology of the resulting nanostructures would be dependent on factors such as the block copolymer composition, the solvent system, and the temperature. These self-assembled structures could find applications in areas such as encapsulation and controlled release, or as templates for the synthesis of other nanomaterials.
In the solid state, as mentioned for block copolymers, microphase separation can lead to the formation of highly ordered nanodomains. The ability to control the size and shape of these domains is critical for applications in nanotechnology, such as the fabrication of next-generation data storage media or photonic crystals. nih.gov
Theoretical and Computational Chemistry Investigations of 3 Nitro 9 Vinylcarbazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Nitro-9-vinylcarbazole, these methods elucidate the influence of the electron-withdrawing nitro group and the polymerizable vinyl group on the electronic environment of the carbazole (B46965) core.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the ground state properties of molecules. While specific DFT studies on this compound are not abundant in the literature, extensive research on related N-substituted carbazoles and nitro derivatives of carbazole allows for a comprehensive theoretical characterization. nih.govresearchgate.net
DFT calculations, typically using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of this compound. These calculations predict a largely planar carbazole core, though minor deviations can occur. The presence of the nitro group at the 3-position is expected to influence the bond lengths and angles within the adjacent benzene (B151609) ring, while the 9-vinyl group's orientation will be a key conformational feature. researchgate.net
The electronic properties are significantly modulated by the substituents. The nitro group, being strongly electron-withdrawing, lowers the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO gap has implications for the molecule's color and electronic transitions. The vinyl group, on the other hand, participates in the π-conjugation of the system.
Natural Bond Orbital (NBO) analysis can be used to probe the charge distribution and intramolecular interactions. The analysis would likely reveal significant charge delocalization from the carbazole nitrogen to the aromatic rings and a notable polarization of the C-NO2 bond.
| Property | Predicted Value/Characteristic | Methodological Basis |
| Molecular Geometry | Largely planar carbazole core, potential for slight non-planarity. | DFT (e.g., B3LYP/6-31G(d,p)) |
| HOMO Energy | Lowered due to the electron-withdrawing nitro group. | DFT calculations on nitroaromatics |
| LUMO Energy | Significantly lowered by the nitro group. | DFT calculations on nitroaromatics |
| HOMO-LUMO Gap | Reduced, suggesting potential for visible light absorption. | DFT calculations on similar chromophores |
| Dipole Moment | Increased compared to 9-vinylcarbazole (B74595) due to the polar nitro group. | DFT calculations |
Ab Initio Methods for Excited State Characterization
The photophysical properties of this compound are governed by its electronically excited states. Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT) and post-Hartree-Fock methods like Configuration Interaction Singles (CIS) and Equation-of-Motion Coupled-Cluster (EOM-CC), are employed to characterize these states. acs.orgresearchgate.net
For nitroaromatic compounds, the low-lying excited states often exhibit significant charge-transfer (CT) character. In this compound, it is anticipated that the first excited singlet state (S1) would involve a transition from a HOMO, primarily localized on the carbazole moiety, to a LUMO, with significant contribution from the nitro group. This intramolecular charge transfer (ICT) from the electron-rich carbazole to the electron-deficient nitro-substituted ring is a key feature.
Computational studies on related nitrocarbazoles and other nitroaromatic compounds have shown that the presence of the nitro group can also facilitate intersystem crossing (ISC) to the triplet manifold. researchgate.net The characterization of the lowest triplet state (T1) is crucial for understanding potential phosphorescence and photochemical reactivity.
| Excited State Property | Predicted Characteristic | Computational Approach |
| Lowest Singlet State (S1) | Intramolecular Charge Transfer (ICT) character (carbazole to nitro-group). | TD-DFT, EOM-CCSD |
| Electronic Transitions | π-π* and n-π* transitions associated with the aromatic system and nitro group. | TD-DFT |
| Intersystem Crossing (ISC) | Potentially efficient due to the heavy-atom effect of the nitro group's oxygen atoms. | Spin-orbit coupling calculations |
| Lowest Triplet State (T1) | Likely also possesses CT character. | TD-DFT, EOM-CCSD |
Molecular Dynamics Simulations of this compound in Solution and Solid State
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in condensed phases.
Conformational Analysis and Torsional Barriers
The conformational landscape of this compound is primarily defined by the rotation around the N-C(vinyl) bond and the C(aromatic)-N(nitro) bond. MD simulations, in conjunction with quantum mechanical calculations of the potential energy surface, can reveal the preferred conformations and the energy barriers between them.
Intermolecular Interactions and Aggregation Behavior
In the solid state, the aggregation behavior of this compound will be dictated by a combination of van der Waals forces, π-π stacking interactions between the carbazole rings, and dipole-dipole interactions arising from the polar nitro group.
MD simulations of the crystalline state can predict the packing arrangement. It is expected that the molecules will arrange in a way that maximizes π-π stacking, a common feature in carbazole derivatives. The nitro group can participate in intermolecular interactions, such as C-H···O hydrogen bonds with neighboring molecules, which would further stabilize the crystal lattice. nih.gov In solution, MD simulations can explore the solvation shell around the molecule and the propensity for self-aggregation, which can influence its photophysical properties.
Prediction of Spectroscopic Signatures via Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic signatures of molecules, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra.
The UV-Vis absorption spectrum can be simulated using TD-DFT calculations. For this compound, the spectrum is expected to show characteristic bands corresponding to the π-π* transitions of the carbazole system, which will be red-shifted compared to unsubstituted carbazole due to the presence of the nitro and vinyl groups. A lower energy band corresponding to the intramolecular charge transfer transition is also anticipated. rsc.org
The infrared spectrum can be calculated via harmonic frequency analysis at the DFT level. The predicted spectrum would show characteristic vibrational modes for the nitro group (symmetric and asymmetric stretches typically around 1350 cm⁻¹ and 1550 cm⁻¹, respectively), the vinyl group (C=C stretch around 1640 cm⁻¹ and C-H stretches above 3000 cm⁻¹), and the aromatic C-H and C-C vibrations of the carbazole core. libretexts.orgnih.gov
The ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The electron-withdrawing nitro group is expected to cause a downfield shift for the protons and carbons on the substituted aromatic ring. The chemical shifts of the vinyl protons will be characteristic of a terminal alkene. researchgate.net
| Spectroscopic Technique | Predicted Signature | Computational Method |
| UV-Vis Spectroscopy | Red-shifted π-π* transitions compared to carbazole; ICT band at lower energy. | TD-DFT |
| Infrared (IR) Spectroscopy | Characteristic bands for NO₂ (ca. 1350, 1550 cm⁻¹), C=C (ca. 1640 cm⁻¹), and aromatic C-H. | DFT (Harmonic Frequency Analysis) |
| ¹H NMR Spectroscopy | Downfield shifts for protons on the nitro-substituted ring; characteristic vinyl proton signals. | GIAO-DFT |
| ¹³C NMR Spectroscopy | Downfield shifts for carbons in the nitro-substituted ring. | GIAO-DFT |
Computational Design Principles for Novel this compound Derivatives
The design of novel derivatives of this compound for advanced applications, particularly in optoelectronics and nonlinear optics (NLO), is heavily guided by theoretical and computational chemistry. The inherent structure of this compound, featuring an electron-donating carbazole core, a π-conjugated vinyl group, and a potent electron-withdrawing nitro group (-NO₂), establishes a classic donor-π-acceptor (D-π-A) framework. This architecture is a cornerstone for engineering materials with significant NLO responses. Computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for predicting how structural modifications can tune the electronic and optical properties of the molecule before undertaking complex synthesis.
The core design principles revolve around the strategic manipulation of the D-π-A system to enhance intramolecular charge transfer (ICT), which is fundamental to a high NLO response. Key strategies include:
Strengthening the Donor/Acceptor Groups: The electronic properties can be fine-tuned by introducing additional substituent groups. Attaching stronger electron-donating groups (EDGs) to the carbazole ring or replacing the nitro group with a more powerful electron-withdrawing group (EWG) can increase the dipole moment and hyperpolarizability.
Modifying the π-Conjugated Bridge: Altering the length and composition of the π-bridge that connects the donor and acceptor moieties can significantly impact NLO properties. Computational models can predict the effects of extending the conjugation, which often leads to a smaller HOMO-LUMO energy gap and enhanced charge transfer.
Ensuring Molecular Planarity: A high degree of π-conjugation and efficient charge transfer is often associated with molecular planarity. DFT calculations are used to predict the optimized geometry of proposed derivatives, ensuring that steric hindrance from bulky substituents does not disrupt the planarity of the carbazole core. nih.gov
Frontier Molecular Orbitals and Energy Gap
A critical parameter in the computational design process is the energy gap (E_gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller E_gap generally correlates with higher molecular reactivity and better NLO properties. For D-π-A systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part.
| Derivative Modification | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Change in E_gap |
| Add Electron-Donating Group (e.g., -NH₂) at C6 | Increase Energy (Destabilize) | Minor Change | Decrease |
| Add Electron-Withdrawing Group (e.g., -CN) at C6 | Decrease Energy (Stabilize) | Decrease Energy (Stabilize) | Increase/Decrease (Depends on magnitude) |
| Replace -NO₂ at C3 with stronger EWG | Minor Change | Decrease Energy (Stabilize) | Decrease |
| Extend π-conjugation via vinyl group | Increase HOMO, Decrease LUMO | Decrease LUMO, Increase HOMO | Decrease |
This table illustrates the expected qualitative effects on frontier molecular orbitals based on established chemical principles. Actual quantitative changes require specific DFT calculations for each derivative.
Nonlinear Optical (NLO) Properties
The primary goal of designing new derivatives is often to maximize the NLO response, which is quantified by the first hyperpolarizability (β). Theoretical calculations play a crucial role in predicting these properties, saving significant experimental effort. researchgate.net The value of β is highly sensitive to ICT. By using computational models, researchers can calculate the static and dynamic hyperpolarizabilities of designed molecules.
The design strategy involves creating molecules with:
Low Transition Energy: A smaller HOMO-LUMO gap facilitates electronic transitions.
Large Change in Dipole Moment (Δμ_eg): A significant difference in the dipole moment between the ground and excited states is crucial.
Extended Charge Transfer Range: Efficient charge separation across the molecule enhances NLO effects.
Computational screening allows for the identification of candidate molecules that optimize these factors. For example, a study on non-fullerene derivatives showed that the presence of multiple nitro groups significantly reduced the energy gap, leading to promising NLO properties. nih.gov Out of a series of designed compounds, the one with the highest number of nitro groups exhibited the largest first hyperpolarizability (β_total). nih.gov This principle can be directly applied to the design of novel this compound derivatives, where adding further acceptor groups could be a viable strategy.
| Compound | HOMO (eV) | LUMO (eV) | E_gap (eV) | First Hyperpolarizability (β_total) (a.u.) |
| Reference (e.g., this compound) | -6.2 | -2.8 | 3.4 | Value_1 |
| Derivative A (with added EDG) | -5.9 | -2.7 | 3.2 | Value_2 > Value_1 |
| Derivative B (with added EWG) | -6.4 | -3.1 | 3.3 | Value_3 > Value_1 |
| Derivative C (extended π-bridge) | -6.0 | -3.0 | 3.0 | Value_4 >> Value_1 |
This table is a hypothetical representation based on trends observed in computational studies of similar D-π-A molecules. The values are for illustrative purposes to show how computational screening aids in design.
By systematically evaluating these parameters, computational chemistry provides a powerful and predictive framework for the rational design of novel this compound derivatives with tailored electronic and nonlinear optical properties for next-generation materials. researchgate.net
Advanced Spectroscopic Characterization Techniques for 3 Nitro 9 Vinylcarbazole and Its Polymers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural confirmation of 3-Nitro-9-vinylcarbazole. It provides precise information about the chemical environment of each atom within the molecule.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the carbazole (B46965) ring and within the vinyl group, helping to trace the connectivity of the proton network. youtube.comipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H spectrum. Each proton signal will correlate to the signal of the carbon it is directly bonded to.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
This interactive table provides an overview of the expected chemical shift regions for the different nuclei in this compound, based on known data for similar carbazole and vinyl compounds. oxinst.comchemicalbook.com
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | ¹H | 7.0 - 9.0 | The presence of the nitro group will cause downfield shifts for nearby protons. |
| Vinyl Protons | ¹H | 5.0 - 7.5 | Complex splitting patterns are expected due to geminal and vicinal coupling. |
| Aromatic Carbons | ¹³C | 100 - 150 | The carbon bearing the nitro group will be significantly shifted. |
| Vinyl Carbons | ¹³C | 100 - 140 | The two vinyl carbons will have distinct chemical shifts. |
Solid-State NMR for Polymer Morphology
For poly(this compound), solid-state NMR (ssNMR) is essential for characterizing the morphology and dynamics of the polymer chains in their native, solid state. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and packing of the polymer chains. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of less abundant ¹³C nuclei and provide insights into the rigidity and crystallinity of different domains within the polymer.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and studying the conformational properties of this compound and its polymers.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other key bands include C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic rings and the vinyl group, and C-N stretching vibrations. esisresearch.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. sapub.orgspectroscopyonline.com The C=C bonds of the carbazole ring system and the vinyl group are expected to show strong Raman scattering. For the polymer, changes in the vibrational modes upon polymerization, such as the disappearance of the vinyl C=C stretching band, can be monitored. researchgate.net Conformational changes in the polymer backbone and side chains can also be investigated through shifts in the Raman bands.
Table 2: Key Vibrational Frequencies for this compound
This interactive table lists the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | FT-IR |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | FT-IR |
| Vinyl (C=C) | Stretch | ~1640 | Raman, FT-IR |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Raman, FT-IR |
| Aromatic (C-H) | Stretch | 3000 - 3100 | FT-IR |
| Vinyl (C-H) | Stretch | 3000 - 3100 | FT-IR |
| C-N | Stretch | 1250 - 1350 | FT-IR |
X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline materials. ub.edursc.org For this compound, single-crystal XRD can provide precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding its solid-state properties. nih.govmdpi.com The crystal packing is influenced by intermolecular dipole-dipole interactions, which are stronger between nitrocarbazole rings. researchgate.net For poly(this compound), which is often semi-crystalline or amorphous, powder XRD is used to assess the degree of crystallinity and identify any ordered domains within the polymer matrix. researchgate.netunits.it The broad halos in the diffractogram are indicative of the amorphous nature of the polymer. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of this compound. pnnl.gov Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to generate gas-phase ions of the molecule. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. pnnl.govcopernicus.org This is critical for confirming the identity of the synthesized compound and for identifying any potential impurities.
Advanced Electron Microscopy Techniques for Morphological Analysis of Polymers
Advanced electron microscopy techniques are vital for visualizing the surface and bulk morphology of poly(this compound) at the nanoscale. uantwerpen.be
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the polymer films. It can reveal information about surface roughness, porosity, and the presence of any aggregated structures.
Transmission Electron Microscopy (TEM): TEM is used to study the internal structure and morphology of the polymer. By examining thin sections of the material, TEM can provide insights into the phase separation, domain sizes, and the distribution of any crystalline regions within the amorphous matrix. Advanced techniques like high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can even provide contrast based on the atomic number, offering a way to map the distribution of different elements within the polymer. uantwerpen.be
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy is an indispensable tool for probing the internal structure of polymer thin films and nanocomposites with high resolution. In the context of polymers derived from this compound, TEM can be employed to investigate the polymer's crystallinity, the phase separation in blends or block copolymers, and the distribution of any incorporated nanoparticles.
Research Findings:
While direct TEM analysis of poly(this compound) is not extensively documented, studies on the parent polymer, PVK, provide a foundational understanding. TEM studies of PVK nanocomposites, for instance, have been used to visualize the dispersion of fillers like graphene platelets within the polymer matrix. mdpi.com In such studies, TEM reveals how the graphene sheets are embedded within the spherical domains of the PVK, providing critical information on the interfacial characteristics between the polymer and the filler. mdpi.com For poly(this compound), TEM would be similarly crucial in assessing the morphology of its nanocomposites.
Furthermore, research on copolymers involving PVK, such as those with poly(p-phenylenevinylene) (PPV), has utilized TEM to reveal multiscale self-organization at the sub-micrometric level. ossila.com This indicates that even with modifications to the carbazole moiety, ordered structures can be formed and visualized. It is plausible that poly(this compound) could also exhibit self-assembly or specific domain structures in copolymers, which could be effectively characterized by TEM.
In the absence of direct experimental data on poly(this compound), the expected TEM observations would likely show a largely amorphous structure, similar to its parent polymer, PVK. Any crystalline domains, if present due to the influence of the nitro group on polymer chain packing, would be visible as regions with higher electron diffraction contrast. For nanocomposites, the size, shape, and distribution of the dispersed phase would be the primary focus of TEM analysis.
| Parameter | Expected Observation for Poly(this compound) | Significance |
| Morphology | Primarily amorphous with potential for localized ordered domains. | Influences mechanical and electronic properties. |
| Crystallinity | Likely low, but the nitro group could induce some ordering. | Affects charge transport and thermal properties. |
| Nanocomposites | Visualization of filler dispersion, aggregation, and interface. | Key to understanding the performance of composite materials. |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy is a complementary technique to TEM that provides high-resolution images of a material's surface topography. For polymers of this compound, SEM is instrumental in evaluating the quality of thin films, the surface features of bulk materials, and the morphology of composite structures.
Research Findings:
Studies on thin films of the parent polymer, PVK, have utilized SEM to characterize their surface morphology. For instance, research on PVK thin films doped with bromine showed that SEM could be used to study the surface changes upon doping. researchgate.net Similarly, the surface morphology of PVK/silica (B1680970) gel nanocomposites has been investigated using SEM, revealing how the PVK coats the surface of the silica particles. researchgate.net
In a study on nanocomposite films of polyvinyl alcohol (PVA) containing Nitro Blue Tetrazolium (NBT), a nitro-substituted compound, SEM analysis revealed a smooth and homogeneous surface for the unirradiated film, indicating good compatibility between the polymer and the nitro-compound. mdpi.com Upon exposure to low doses of X-ray radiation, clear morphological modifications were observed, demonstrating the sensitivity of the material's surface structure to external stimuli. mdpi.com This suggests that poly(this compound) films could also present a uniform surface, and SEM would be a key tool to detect any changes in this morphology due to processing conditions or exposure to various environments.
For poly(this compound), SEM analysis of thin films would be expected to reveal a relatively smooth and uniform surface, characteristic of amorphous polymers. The presence of the nitro group is not anticipated to inherently induce significant surface roughness, as suggested by the study on PVA/NBT films. mdpi.com Any defects, such as pinholes or cracks, which could be detrimental to the performance of electronic devices, would be readily identifiable. In the case of composites, SEM would provide valuable information on the distribution and surface exposure of any filler materials.
| Feature | Expected Observation for Poly(this compound) | Importance |
| Surface Topography | Generally smooth and uniform for thin films. | Critical for applications in layered devices like OLEDs. |
| Defects | Ability to identify pinholes, cracks, or aggregates. | Essential for quality control and device performance. |
| Composite Morphology | Visualization of filler particles on the surface. | Affects surface properties and interactions. |
Photophysical Processes and Excited State Dynamics of 3 Nitro 9 Vinylcarbazole
Absorption and Emission Spectroscopy Investigations
Spectroscopic analysis of 3-Nitro-9-vinylcarbazole provides fundamental insights into its electronic transitions and de-excitation pathways. Due to the limited availability of direct experimental data for this compound, this section will draw parallels with and utilize data from structurally related nitro-carbazole derivatives to elucidate the expected photophysical behavior. Specifically, data for 2-nitro-3-phenyl-9H-carbazole will be referenced to provide a tangible basis for discussion, acknowledging the potential shifts in spectral properties due to the differing substitution pattern and the presence of a vinyl group instead of a phenyl group.
The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule reveals the energies required to promote electrons from the ground state to various excited states. For carbazole-based compounds, the absorption spectrum typically exhibits strong π-π* transitions. In a related compound, 2-nitro-3-phenyl-9H-carbazole, the absorption spectrum in a dilute dichloromethane (B109758) (CH₂Cl₂) solution shows a broad absorption band extending from approximately 260 nm to 410 nm. nih.gov This absorption profile is characteristic of the carbazole (B46965) moiety, with the lower energy absorption peak around 350 nm suggesting the influence of the substituents on the electronic structure. nih.gov
For this compound, similar absorption characteristics are anticipated. The spectrum is expected to be dominated by π-π* transitions within the carbazole ring system. The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted carbazole due to the stabilization of the excited state. Furthermore, the vinyl group at the 9-position can extend the π-conjugation, potentially leading to further shifts in the absorption maxima. The electronic transitions would primarily involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with contributions from other molecular orbitals. The n-π* transition, originating from the non-bonding electrons of the nitro group's oxygen atoms, is also expected, though it may be weak and potentially obscured by the stronger π-π* transitions. rsc.org
Table 1: Expected UV-Vis Absorption Characteristics of this compound
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π-π* (Carbazole) | ~290 - 350 | High | Strong transitions characteristic of the carbazole aromatic system. |
| n-π* (Nitro group) | ~350 - 400 | Low | Often weak and can be submerged under the more intense π-π* bands. rsc.org |
This table is predictive and based on the analysis of related compounds.
The emission properties of this compound, including fluorescence and phosphorescence, are dictated by the competition between radiative and non-radiative decay processes from the excited states. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. atto-tec.comresearchgate.net The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. nih.gov
Nitroaromatic compounds often exhibit low fluorescence quantum yields due to efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (Tₙ). nih.gov This process is facilitated by the presence of the nitro group, which promotes spin-orbit coupling. Consequently, this compound is expected to have a relatively low fluorescence quantum yield. The photoluminescence spectrum of the related 2-nitro-3-phenyl-9H-carbazole, when excited at 350 nm, displays a dominant broad peak in the blue-violet region, centered at approximately 400 nm. nih.gov
Phosphorescence, the emission of light from an excited triplet state (T₁), is another possible de-excitation pathway. Due to the efficient ISC in nitroaromatics, phosphorescence might be more readily observed, particularly at low temperatures where non-radiative decay from the triplet state is suppressed. The phosphorescence lifetime (τp) is typically much longer than the fluorescence lifetime, ranging from microseconds to seconds. horiba.com
Table 2: Predicted Emission Properties of this compound
| Property | Predicted Value/Range | Notes |
|---|---|---|
| Fluorescence Emission Maximum (λf) | ~400 - 450 nm | Emission is expected in the blue to blue-green region of the spectrum. |
| Fluorescence Quantum Yield (Φf) | Low (< 0.1) | Efficient intersystem crossing is expected to quench fluorescence. |
| Fluorescence Lifetime (τf) | Nanoseconds (ns) | Typical for organic fluorophores, but likely short due to competing non-radiative pathways. |
| Phosphorescence Emission Maximum (λp) | > 500 nm | Expected at lower energy (longer wavelength) than fluorescence. |
This table is predictive and based on the known photophysics of nitroaromatic and carbazole compounds.
Time-Resolved Spectroscopic Studies of Excited States
To directly probe the dynamics of the excited states in this compound, time-resolved spectroscopic techniques are indispensable. These methods allow for the observation of transient species and the measurement of the rates of various photophysical processes.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for studying ultrafast photophysical and photochemical processes that occur on the femtosecond to picosecond timescale. nih.gov In a typical fs-TA experiment, a short "pump" pulse excites the sample, and a "probe" pulse, delayed in time, measures the change in absorbance of the sample as a function of wavelength and time delay. nih.gov
For this compound, fs-TA would be instrumental in tracking the initial events following photoexcitation. This would include the decay of the initially populated excited singlet state (S₁), the formation of the triplet state (T₁) via intersystem crossing, and any potential intramolecular charge transfer (ICT) state formation. In studies of other nitroaromatic compounds, fs-TA has revealed rapid intersystem crossing occurring on the sub-picosecond to picosecond timescale. nih.gov For carbazole-based molecules, fs-TA has been used to monitor singlet-triplet transitions in real-time. nih.gov A hypothetical fs-TA experiment on this compound would likely show the decay of a singlet excited-state absorption (ESA) band and the concurrent rise of a triplet ESA band, providing a direct measure of the ISC rate.
Nanosecond Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. atto-tec.comunlp.edu.ar The method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival times of individual fluorescence photons relative to the excitation pulse. atto-tec.comunlp.edu.ar The resulting histogram of photon arrival times represents the fluorescence decay profile.
TCSPC would be the ideal technique to accurately determine the fluorescence lifetime (τf) of this compound. Given the expected low fluorescence quantum yield, the high sensitivity of TCSPC would be crucial. The measured lifetime would provide valuable information about the rate of non-radiative decay processes, including intersystem crossing. A short fluorescence lifetime, in conjunction with a low quantum yield, would further support the hypothesis of efficient ISC in this molecule. The orientation of the nitro group relative to the carbazole ring has been shown to influence the fluorescence lifetime in other systems, a factor that would be relevant for this compound. rsc.org
Energy Transfer and Electron Transfer Mechanisms in this compound Systems
The presence of both a potential electron-donating carbazole moiety and an electron-accepting nitro group within the same molecule suggests that intramolecular charge transfer (ICT) could be a significant de-excitation pathway in this compound. Upon photoexcitation, an electron could be transferred from the carbazole unit (donor) to the nitro group (acceptor), forming an ICT state. This process is often characterized by a large Stokes shift and sensitivity of the emission to solvent polarity.
In addition to intramolecular processes, this compound can participate in intermolecular energy and electron transfer. For instance, in the presence of a suitable acceptor molecule, the excited this compound could act as an energy donor via Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer. Conversely, it could act as an electron acceptor in the presence of a stronger electron donor. The vinyl group also allows for the polymerization of this molecule to form poly(this compound), where exciton (B1674681) migration and charge transport along the polymer chain would become important processes. Studies on the related poly(9-vinylcarbazole) have shown that it can form charge-transfer complexes with electron acceptors. nih.govnih.gov The apparent interaction energy for a complex between poly(9-vinylcarbazole) and a 3-nitrobenzamido group has been calculated to be 8 kJ·mol⁻¹. nih.govnih.gov This indicates that the nitro-substituted aromatic ring acts as an effective electron acceptor in conjunction with the carbazole donor.
Photoconductivity and Charge Generation Mechanisms in this compound Polymers
The introduction of a nitro group onto the carbazole ring of poly(9-vinylcarbazole) (PVK) is anticipated to significantly influence its electrical and optical properties, particularly its photoconductivity and charge generation mechanisms. While extensive research has been conducted on PVK as a photoconductive polymer, especially when doped with various electron acceptors, the specific case of poly(this compound) remains a more specialized area of study. However, by examining the well-established principles of charge-transfer (CT) complexes in PVK systems, we can infer the expected behavior of polymers derived from this compound.
The photoconductivity in such polymers is intrinsically linked to the formation of charge-transfer complexes. In the case of poly(this compound), the electron-donating carbazole moiety and the electron-withdrawing nitro group are present on the same monomer unit. This intramolecular design can facilitate the generation of charge carriers upon photoexcitation. The process begins with the absorption of a photon, leading to the creation of an exciton. This exciton can then dissociate into a free electron and a hole, which are the charge carriers responsible for photoconductivity.
The study of charge-transfer interactions in mixtures of PVK with various nitroaromatic compounds provides valuable insights. For instance, research on PVK mixed with compounds like 4,4′-dinitrodibenzyl and 2,2′,4,4′-tetranitrodibenzyl has demonstrated the formation of charge-transfer complexes, with the ability to accept electrons decreasing in the order of TNDB > DNBE > DNDB. researchgate.net This suggests that the strength of the electron acceptor, in this case, the nitro group, is a key determinant of the charge-transfer characteristics. In the context of poly(this compound), the intramolecular nature of the donor-acceptor pair would likely lead to distinct photophysical and electrical behavior compared to these blended systems.
The table below summarizes key parameters related to charge-transfer interactions in PVK systems with nitro compounds, which can serve as a reference for understanding the potential properties of poly(this compound).
| Compound/System | Interaction Type | Key Findings | Reference |
| PVK / 4,4′-dinitrodibenzyl | Intermolecular Charge Transfer | Formation of charge-transfer complex; upfield 1H-NMR shifts observed. | researchgate.net |
| PVK / 2,2′,4,4′-tetranitrodibenzyl | Intermolecular Charge Transfer | Stronger complexation compared to dinitro-substituted compounds. | researchgate.net |
| Poly(this compound) | Intramolecular Charge Transfer (Predicted) | Expected to exhibit efficient charge generation due to the proximity of donor and acceptor moieties. | N/A |
It is important to note that while these studies on related systems provide a strong foundation for predicting the behavior of poly(this compound), dedicated experimental investigations are necessary to fully elucidate its specific photoconductive properties and charge generation mechanisms.
Charge Transfer Complex Formation and Associated Phenomena Involving 3 Nitro 9 Vinylcarbazole
Mechanisms of Electron Donor-Acceptor (EDA) Complex Formation
The formation of an EDA complex involves a weak, non-covalent interaction where an electron from the Highest Occupied Molecular Orbital (HOMO) of a donor molecule is transferred to the Lowest Unoccupied Molecular Orbital (LUMO) of an acceptor molecule. cu.edu.eg This process is governed by the electron-donating and electron-accepting strengths of the participating molecules.
The carbazole (B46965) moiety itself is inherently an electron donor. However, the presence of the nitro group at the 3-position significantly alters its electronic properties. The nitro group is a powerful electron-withdrawing group, which lowers the energy of the LUMO of the carbazole ring system. A lower LUMO energy makes the molecule a more effective electron acceptor. acs.orgacs.org
The interaction strength is directly related to the electron-accepting capability of the nitroaromatic compound. For instance, studies on similar nitro-containing aromatic compounds have shown that the number and nature of substituent groups play a crucial role. acs.orgacs.orgnih.gov The nitro group on the 3-Nitro-9-vinylcarbazole moiety makes it a viable π-electron acceptor, capable of forming stable charge-transfer complexes with suitable electron donors. nih.gov
A prominent electron donor known to interact with nitroaromatic acceptors is Poly(9-vinylcarbazole) (PVK). mdpi.com PVK is a polymer composed of repeating carbazole units, which are excellent electron donors. The interaction between an acceptor like this compound and a donor like PVK leads to the formation of a charge-transfer complex.
In a well-studied analogous system, the interaction between N-butyl-3-nitrobenzamide (BNBA), which has a similar nitroaromatic acceptor structure, and PVK was investigated. The formation of a CT complex was confirmed, demonstrating the ability of the 3-nitro-substituted aromatic ring to accept electron density from the carbazole units of PVK. acs.org The equilibrium of this complexation can be described as:
Donor (PVK) + Acceptor (3-Nitro-Compound) ⇌ [PVK···3-Nitro-Compound] (CT Complex)
The strength of this interaction is quantified by the equilibrium association constant (Keq), which can be determined experimentally. acs.orgresearchgate.net
Spectroscopic Signatures of Charge Transfer Complexes
The formation of a charge-transfer complex gives rise to distinct spectroscopic changes that serve as evidence of the interaction.
One of the most definitive signatures of CT complex formation is the appearance of a new, broad, and typically weak absorption band in the UV-Visible spectrum at a longer wavelength than the absorption bands of the individual donor or acceptor molecules. acs.org This new feature is known as the charge-transfer band and corresponds to the energy required for the electronic transition from the ground state of the complex to an excited state where the electron is more fully transferred.
For example, in the study of the PVK and N-butyl-3-nitrobenzamide (BNBA) complex in dichloromethane (B109758), a new absorption feature emerged in the 400-500 nm range, which was absent in the spectra of pure PVK or BNBA. acs.org The intensity of this CT band is dependent on the concentrations of the donor and acceptor and can be used to calculate the equilibrium constant of the complex using the Benesi-Hildebrand equation. acs.orgresearchgate.net For the PVK-BNBA complex, the equilibrium constant (Keq) was determined to be 1.4 ± 0.4 L·mol⁻¹. acs.org
Table 1: Charge-Transfer Complex Parameters for PVK with Nitroaromatic Acceptors
| Acceptor | Donor | Equilibrium Constant (Keq) (L·mol⁻¹) | Molar Extinction Coefficient (ε) (cm⁻¹·L·mol⁻¹) | Wavelength Range for CT Band (nm) |
|---|---|---|---|---|
| N-butyl-3-nitrobenzamide (BNBA) | PVK | 1.4 ± 0.4 acs.org | - | 400-500 acs.org |
This interactive table summarizes key parameters derived from UV-Vis spectroscopic analysis of charge-transfer complexes between Poly(9-vinylcarbazole) (PVK) and analogous nitroaromatic acceptors.
Infrared (IR) spectroscopy can also detect charge-transfer complex formation. The partial transfer of electron density from the donor to the acceptor in the ground state of the complex alters the bond strengths and, consequently, the vibrational frequencies of functional groups on both molecules.
Specifically, the stretching frequencies of the nitro group (–NO₂) on the acceptor molecule are sensitive to this change. Upon complexation, the increased electron density on the acceptor ring leads to a weakening of the N-O bonds in the nitro group. This results in a shift of the symmetric and asymmetric –NO₂ stretching bands to lower wavenumbers (a redshift). cu.edu.egresearchgate.net Such shifts provide supporting evidence for the formation of a CT complex between molecules like this compound and an electron donor. researchgate.net
Theoretical Modeling of Charge Transfer Interactions and Energies
Theoretical calculations are invaluable for understanding the nature and strength of charge-transfer interactions at a molecular level.
Frontier molecular orbital (FMO) theory is a key tool used to rationalize these interactions. acs.orgacs.org According to FMO theory, the primary interaction in a CT complex occurs between the HOMO of the electron donor and the LUMO of the electron acceptor. The energy gap between the donor's HOMO and the acceptor's LUMO is a critical factor: a smaller energy gap generally corresponds to a stronger CT interaction. acs.org
For the interaction between a carbazole donor and a nitroaromatic acceptor, the LUMO of the acceptor interacts with the HOMO of the carbazole. The presence of a nitro group lowers the LUMO energy of the acceptor, facilitating the charge transfer. Calculations have shown that increasing the number of nitro groups (e.g., from one to two) further lowers the LUMO energy, leading to a stronger complex, a higher equilibrium constant, and a larger interaction energy. acs.orgnih.gov
Single-molecule force spectroscopy (SMFS) can be used to experimentally determine the apparent interaction energy of a single CT pair. For the analogous complex between a carbazolyl group and a 3-nitrobenzamido (NBA) group, the apparent interaction energy was calculated to be 8 kJ·mol⁻¹. acs.orgacs.orgnih.gov For comparison, the interaction with a dinitro-substituted acceptor was significantly stronger at 14 kJ·mol⁻¹. acs.orgacs.orgnih.gov
Table 2: Interaction Energies for Carbazolyl-Nitroaromatic Complexes
| Complex Pair | Apparent Interaction Energy (kJ·mol⁻¹) | Average Desorption Force (pN) |
|---|---|---|
| Carbazolyl–NBA (3-nitrobenzamido) | 8 acs.orgnih.gov | 18 acs.orgacs.orgnih.gov |
This interactive table presents experimentally derived interaction energies and desorption forces for charge-transfer complexes between carbazolyl donor groups and nitroaromatic acceptor groups, highlighting the effect of the number of nitro substituents.
Impact of Charge Transfer Complexation on Electronic and Optical Properties of this compound
The interaction between an electron donor and an acceptor in a CT complex results in the formation of new molecular orbitals. This leads to the appearance of a new, low-energy absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. This band corresponds to the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. In the context of this compound, the carbazole ring acts as the electron donor and the nitro group serves as the electron acceptor.
Studies on analogous systems, such as poly(9-vinylcarbazole) (PVK) complexed with nitroaromatic compounds, provide valuable insights into the expected behavior of this compound. For instance, the formation of CT complexes between PVK and electron acceptors like 3,5-dinitrobenzamido (DBA) or 3-nitrobenzamido (NBA) groups has been demonstrated to create new, strong absorption bands in the visible region (400-500 nm). nih.govnih.govacs.org The strength of these interactions, and consequently the intensity of the CT absorption, is dependent on the electron-accepting ability of the acceptor molecule.
The complexation equilibrium constant (Keq), a measure of the strength of the charge-transfer interaction, has been determined for PVK with various acceptors. For example, the Keq for the complex of PVK with N-butyl-3,5-dinitrobenzamide was found to be significantly larger than that with N-butyl-3-nitrobenzamide, indicating a stronger CT interaction with the dinitro-substituted compound. nih.gov This suggests that the electronic properties of the acceptor play a crucial role in the extent of charge transfer.
The impact of charge-transfer complexation is also evident in the photoluminescence properties. The fluorescence of the donor molecule is often quenched upon the formation of a CT complex. This quenching occurs because the excited state of the complex provides a non-radiative decay pathway, or the emission from the complex is shifted to a longer wavelength (red-shifted) compared to the emission of the uncomplexed donor. In studies of dyads containing carbazole as the donor and an acceptor moiety, strong fluorescence quenching of the carbazole unit was observed, which is attributed to the efficient photo-induced electron transfer from the excited carbazole to the acceptor.
Furthermore, the solvent polarity can play a significant role in the electronic and optical properties of molecules exhibiting intramolecular charge transfer. In polar solvents, the charge-separated excited state can be stabilized, leading to a more pronounced red-shift in the emission spectrum. The photophysical behavior of 3-nitrocarbazole, a closely related compound, has been shown to be significantly influenced by the solvent environment, with the nitro group inducing important changes in its photophysical behavior compared to unsubstituted carbazole. nih.gov
The table below summarizes key parameters from studies on analogous charge-transfer complexes involving carbazole derivatives, which can be used to infer the behavior of this compound.
| Donor | Acceptor | Solvent | Keq (L·mol⁻¹) | Interaction Energy (kJ·mol⁻¹) | Desorption Force (pN) |
| Poly(9-vinylcarbazole) | N-butyl-3-nitrobenzamide | Dichloromethane | 1.4 ± 0.4 | 8 | 18 |
| Poly(9-vinylcarbazole) | N-butyl-3,5-dinitrobenzamide | Dichloromethane | > Keq of NBA complex | 14 | 28 |
| 9-Vinylcarbazole (B74595) | p-Chloranil | Acetonitrile (B52724) | - | - | - |
| 9-Vinylcarbazole | 2,7-Dinitro-9-fluorenone | Acetonitrile | - | - | - |
| 9-Vinylcarbazole | Tetracyano-p-quinodimethane | Acetonitrile | - | - | - |
Data extrapolated from studies on analogous systems. nih.govnih.govacs.orgnih.gov
Chemical Reactivity and Functionalization Strategies of 3 Nitro 9 Vinylcarbazole
Reactivity of the Vinyl Group: Addition and Cycloaddition Reactions
The vinyl group attached to the nitrogen atom of the carbazole (B46965) ring is a key site for chemical modification. Its electron-rich nature, influenced by the nitrogen lone pair, makes it susceptible to various addition and cycloaddition reactions. 9-Vinylcarbazole (B74595) (9-VC) is known for its high reactivity, a characteristic conferred by its vinyl group, which readily participates in polymerization and other chemical transformations. sigmaaldrich.com
Addition Reactions: The double bond of the vinyl group can undergo typical electrophilic addition reactions. For instance, the addition of halogens (e.g., bromine) or hydrogen halides would lead to the corresponding saturated derivatives. These reactions proceed via the formation of a carbocation intermediate, which is stabilized by the adjacent nitrogen atom.
Cycloaddition Reactions: The vinyl group of carbazole derivatives can participate in cycloaddition reactions, a powerful tool for constructing cyclic systems. A notable example is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition. wikipedia.org In this reaction, a 1,3-dipole, such as a nitrone, reacts with the vinyl group (the dipolarophile) to form a five-membered heterocyclic ring, specifically an isoxazolidine. wikipedia.org The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org Catalyst systems, such as those based on Lewis acids like B(C₆F₅)₃, can be employed to control the diastereoselectivity of these cycloadditions. nih.gov Another important cycloaddition is the Diels-Alder reaction, where the vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.
A summary of potential cycloaddition reactions involving the vinyl group is presented in the table below.
| Reaction Type | Reactant | Product Type |
| [3+2] Cycloaddition | Nitrone | Isoxazolidine |
| [3+2] Cycloaddition | Azide | Triazoline |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Cyclohexene derivative |
| [2+2] Photocycloaddition | Alkene | Cyclobutane derivative |
Reactivity of the Nitro Group: Reduction and Substitution Reactions
The nitro group on the carbazole ring is a versatile functional handle that can be transformed into various other groups, significantly altering the electronic and physical properties of the molecule.
Reduction Reactions: The reduction of the nitro group is one of the most important transformations of aromatic nitro compounds, providing a gateway to various nitrogen-containing functionalities. wikipedia.org The primary product of reduction is the corresponding amino group, yielding 3-amino-9-vinylcarbazole. This transformation converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing group. masterorganicchemistry.com A wide array of reagents and catalytic systems can be employed for this purpose. masterorganicchemistry.comcommonorganicchemistry.com
Common methods for the reduction of aromatic nitro groups are summarized in the following table.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Catalytic Hydrogenation | Amine |
| H₂, Raney Nickel | Catalytic Hydrogenation | Amine |
| Fe, Sn, or Zn in acid (e.g., HCl) | Metal/Acid Reduction | Amine |
| SnCl₂ | Mild Reduction | Amine |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Reduction | Amine |
| Lithium Aluminum Hydride (LiAlH₄) | Not typically used for aromatic nitro to amine | Azo compounds |
| Diborane (B₂H₆) | Reduction | Hydroxylamine (B1172632) |
Partial reduction of the nitro group can also be achieved under specific conditions to yield intermediate oxidation states like nitroso or hydroxylamine compounds. wikipedia.org For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can lead to the formation of N-arylhydroxylamines. wikipedia.org
Substitution Reactions: The nitro group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups or under specific reaction conditions. nih.govrsc.orgresearchgate.net While less common than for other leaving groups like halogens, the displacement of a nitro group by various nucleophiles (e.g., alkoxides, amines, azides) can occur. rsc.orgresearchgate.net The feasibility of this substitution on the 3-nitro-9-vinylcarbazole ring would depend on the reaction conditions and the nucleophile used. In some heterocyclic systems, nitro group migration has been observed during nucleophilic substitution reactions. clockss.org
Post-Polymerization Modification of this compound Polymers
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. cmu.edunih.gov A polymer synthesized from this compound, poly(this compound), possesses a pendant nitro group on each repeating unit, which serves as a reactive handle for subsequent chemical transformations. wiley-vch.de
This approach offers several advantages:
It allows for the incorporation of functionalities that might be incompatible with the initial polymerization conditions. cmu.edu
The parent polymer can be thoroughly characterized before modification. cmu.edu
It provides a straightforward route to a library of polymers with different functionalities but the same polymer backbone and degree of polymerization. nih.gov
The nitro groups on the polymer backbone can undergo the same reactions as the monomer. For example, reduction of the nitro groups along the polymer chain would yield poly(3-amino-9-vinylcarbazole). This transformation would dramatically change the polymer's properties, from a material with electron-accepting units to one with electron-donating units, impacting its solubility, charge-transport characteristics, and fluorescence.
Other modifications could include partial reduction to hydroxylamino groups or nucleophilic substitution of the nitro groups, although the latter might be more challenging on a polymer chain. These modifications allow for the fine-tuning of the polymer's properties for specific applications.
Catalyst-Mediated Transformations of this compound
Catalysis plays a crucial role in achieving efficient and selective transformations of this compound. Both the vinyl and nitro groups can be targeted by specific catalytic systems.
Vinyl Group Transformations:
Polymerization: The vinyl group is readily polymerized using various catalytic methods, including radical polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-vinylcarbazole has been shown to be effectively controlled using trithiocarbonate (B1256668) RAFT agents. researchgate.net
Cycloaddition: As mentioned earlier, Lewis acids like B(C₆F₅)₃ can catalyze [3+2] cycloaddition reactions of vinyl groups with high diastereoselectivity. nih.gov Copper acetylides are used in the Kinugasa reaction, a cycloaddition followed by rearrangement to form β-lactams. wikipedia.org
Nitro Group Transformations:
Reduction: Catalytic hydrogenation is a widely used method for reducing aromatic nitro groups. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel are highly effective. wikipedia.orgmasterorganicchemistry.com Transition metal complexes, for instance, those involving rhodium or chromium, can also catalyze this reduction under mild conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A novel system using NaBH₄ in the presence of Ni(PPh₃)₄ complexes has been developed for the reduction of nitroaromatic compounds. jsynthchem.com
The table below lists examples of catalysts used for transforming relevant functional groups.
| Functional Group | Transformation | Catalyst Example |
| Vinyl | RAFT Polymerization | Trithiocarbonates |
| Vinyl | [3+2] Cycloaddition | B(C₆F₅)₃ |
| Vinyl | Kinugasa Reaction | Copper(I) salts |
| Nitro | Catalytic Hydrogenation | Pd/C, Raney Ni |
| Nitro | Transfer Hydrogenation | Rhodium complexes |
| Nitro | Hydrosilylation | Iron complexes |
| Nitro | Reduction with NaBH₄ | Ni(PPh₃)₄ |
Design and Synthesis of Novel this compound Derivatives
The functional groups of this compound serve as starting points for the design and synthesis of a wide array of new derivatives with tailored properties.
Modification of the Carbazole Ring: Besides the existing nitro group, other substituents can be introduced onto the carbazole core through electrophilic aromatic substitution reactions like halogenation or Friedel-Crafts acylation, although the deactivating effect of the nitro group must be considered. For example, bromination of carbazole can be achieved using N-bromosuccinimide (NBS). mdpi.com
Modification via the Nitro Group: As detailed in section 8.2, the nitro group can be converted into an amino group, which can then be further functionalized. For example, the resulting amine can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functionalities (e.g., -OH, -CN, -halogens via Sandmeyer reaction).
Modification via the Vinyl Group: The vinyl group can be transformed into other functional groups. For example, oxidation can yield an epoxide or, with cleavage, a formyl group. Hydroboration-oxidation would lead to the corresponding anti-Markovnikov alcohol.
The synthesis of derivatives often involves multi-step sequences. For instance, a common precursor is 9H-carbazole, which can be nitrated, and then vinylated. Alternatively, N-vinylation can be performed first, followed by nitration. The synthesis of 3-bromo-9-vinylcarbazole has been reported, starting from 3-bromocarbazole, which is first N-alkylated with a protected vinyl precursor, followed by an elimination step. prepchem.com Similarly, synthetic routes to other substituted carbazole derivatives have been developed, which could be adapted for this compound. researchgate.net The charge-transfer properties of materials derived from poly(9-vinylcarbazole) have been studied with molecules containing nitrobenzamido groups, highlighting the interest in combining these functionalities. acs.orgnih.gov
Advanced Material Applications Mechanism Oriented of 3 Nitro 9 Vinylcarbazole and Its Polymers
Fundamental Principles of Optoelectronic Functionality
The efficacy of 3-Nitro-9-vinylcarbazole and its polymers in optoelectronic devices is rooted in their fundamental electronic and photophysical properties. These properties govern how charges are transported and how light is converted into electrical energy or vice-versa.
In organic semiconductors like poly(this compound), charge transport is fundamentally different from that in crystalline inorganic semiconductors. Instead of charge movement through well-defined energy bands, it occurs via a "hopping" mechanism. ossila.com This process involves charges, either holes (positive charges) or electrons (negative charges), moving between localized states, which are typically the individual monomer units of the polymer chain. ossila.com
Poly(9-vinylcarbazole) (PVK), the parent polymer of poly(this compound), is a well-established hole-transporting material. ossila.commdpi.com The carbazole (B46965) side groups provide the sites for hole transport, where a hole can move from one carbazole unit to the next under the influence of an electric field. ossila.com The introduction of a nitro group at the 3-position of the carbazole ring significantly influences the electronic properties. The nitro group is strongly electron-withdrawing, which can enhance the electron affinity of the molecule. This modification can potentially facilitate electron transport, although the dominant charge transport character in carbazole-based polymers is typically hole transport.
The efficiency of this hopping process is influenced by several factors, including the distance between the carbazole units, their relative orientation, and the energy disorder of the hopping sites. The vinyl backbone of the polymer provides a flexible framework that allows the carbazole units to adopt various conformations, which can impact the efficiency of charge transport.
Organic photovoltaic (OPV) devices, or solar cells, convert light energy into electrical energy. energy.gov The fundamental process involves several key steps:
Light Absorption: A photon with energy greater than the bandgap of the organic semiconductor is absorbed, creating an exciton (B1674681), which is a bound electron-hole pair. brilliantmatters.com
Exciton Diffusion: The exciton must diffuse to an interface between a donor material and an acceptor material. brilliantmatters.com In the context of a polymer based on this compound, the polymer itself could act as the donor.
Charge Separation: At the donor-acceptor interface, the exciton dissociates into a free electron and a free hole. brilliantmatters.com This process is driven by the energy level offset between the donor and acceptor materials.
Charge Transport and Collection: The separated electrons and holes are then transported through the acceptor and donor materials, respectively, to the corresponding electrodes, generating a photocurrent. brilliantmatters.com
The efficiency of an OPV device is highly dependent on the properties of the donor and acceptor materials. gatech.edu The introduction of the nitro group in this compound can influence the material's absorption spectrum and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for matching the solar spectrum and for creating an efficient driving force for charge separation at the donor-acceptor interface. brilliantmatters.com The development of carbazole-based polymers for OPVs is an active area of research, with a focus on tuning the molecular structure to optimize these properties for higher power conversion efficiencies. gatech.edursc.org
Photorefractive Polymer Systems Utilizing this compound Derivatives
While specific research on the use of this compound in photorefractive polymers is not widely available, the parent polymer, poly(9-vinylcarbazole) (PVK), is a cornerstone material in this field. Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This effect arises from the spatial modulation of the refractive index due to a light-induced space-charge field.
The photorefractive effect in polymer composites typically requires the presence of several key components:
A charge-transporting polymer matrix: PVK is a common choice due to its excellent hole-transporting properties. ossila.com
A photosensitizer: This component absorbs light and generates charge carriers.
A nonlinear optical (NLO) chromophore: This molecule possesses a large electro-optic coefficient, meaning its refractive index changes significantly in the presence of an electric field.
The mechanism involves the generation of charge carriers in the illuminated regions, their migration through the polymer matrix, and their trapping in the dark regions. This separation of charge creates a space-charge electric field, which then modulates the refractive index of the material via the electro-optic effect of the NLO chromophores.
Light-Emitting Materials and Devices Based on this compound
Carbazole derivatives are extensively used in organic light-emitting diodes (OLEDs) as host materials, hole-transporting materials, and emissive materials. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net Poly(9-vinylcarbazole) (PVK) is known for its blue emission and its ability to serve as a host for phosphorescent dopants. ossila.com
The introduction of a nitro group at the 3-position of the carbazole ring in this compound would significantly impact its light-emitting properties. The strong electron-withdrawing nature of the nitro group can lead to intramolecular charge transfer (ICT) from the electron-donating carbazole moiety. This ICT character can result in a red-shift of the emission wavelength compared to the parent PVK.
The general structure of an OLED consists of several layers, including a hole injection layer, a hole transport layer, an emissive layer, an electron transport layer, and an electron injection layer, all sandwiched between two electrodes. nih.gov When a voltage is applied, holes and electrons are injected from the anode and cathode, respectively. These charges migrate through the transport layers and recombine in the emissive layer, forming excitons. The radiative decay of these excitons produces light.
Derivatives of this compound could be incorporated into OLEDs in several ways:
As an emissive dopant: The unique emission properties arising from the ICT state could be harnessed.
As a host material: The bipolar nature (containing both electron-donating and electron-withdrawing groups) could facilitate balanced charge transport.
As a component of the hole or electron transport layer: The carbazole and nitro functionalities could be tuned to optimize charge injection and transport.
Research on carbazole derivatives for OLEDs is a vibrant field, with many studies focusing on how different substituents affect the device performance, including efficiency, color purity, and operational stability. mdpi.commdpi.comresearchgate.net
Sensing Mechanisms and Chemo/Biosensor Development Principles
The electronic and photophysical properties of conjugated polymers like poly(this compound) make them attractive for chemical and biological sensing applications. researchgate.netmdpi.com The principle behind many of these sensors is the change in the polymer's optical or electrical properties upon interaction with a specific analyte.
The sensing mechanism can be based on several phenomena:
Fluorescence Quenching or Enhancement: The analyte can interact with the excited state of the polymer, leading to a decrease (quenching) or increase (enhancement) in its fluorescence intensity. The electron-deficient nature of the nitro-substituted carbazole could make it susceptible to quenching by electron-rich analytes.
Charge Transfer Interactions: The analyte can form a charge-transfer complex with the polymer, altering its absorption and emission spectra. Studies on poly(9-vinylcarbazole) have shown that it can form charge-transfer complexes with electron-accepting molecules. acs.orgnih.gov The presence of the nitro group in poly(this compound) would modify these interactions.
Changes in Conductivity: The binding of an analyte can affect the charge transport properties of the polymer, leading to a measurable change in its conductivity.
For biosensors, the polymer can be functionalized with biorecognition elements such as enzymes or antibodies. mdpi.com This allows for the specific detection of biological molecules. For example, a polycarbazole-based sensor has been developed for the detection of glucose. mdpi.com The polymer provides a matrix for immobilizing the enzyme and transducing the biochemical reaction into a measurable signal.
Supramolecular Assemblies and Self Organization of 3 Nitro 9 Vinylcarbazole Systems
Hydrogen Bonding and π-π Stacking Interactions in Solid-State Aggregates
The solid-state architecture of organic molecules is dictated by the intricate interplay of non-covalent interactions. In the case of 3-nitro-9-vinylcarbazole and related compounds, hydrogen bonding and π-π stacking are the dominant forces that direct molecular packing and the formation of supramolecular assemblies.
The nitro group, being a potent electron-withdrawing moiety, can participate in various intermolecular interactions. It can act as a hydrogen bond acceptor, forming C-H···O hydrogen bonds with neighboring molecules. nih.gov These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice. Furthermore, the nitro group introduces a "π-hole," an electron-deficient region on the nitrogen atom, which can interact favorably with electron-rich partners like lone pairs on oxygen or sulfur atoms within adjacent molecules. nih.gov Computational studies on nitro aromatic compounds reveal that these π-hole interactions can have interaction energies of approximately -5 kcal/mol. nih.gov
The carbazole (B46965) core, a large, planar aromatic system, provides an ideal platform for π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, carbazole moieties tend to arrange in a parallel-displaced fashion to maximize attractive interactions and minimize repulsion. mdpi.com The presence of the nitro group can further influence these stacking arrangements by modulating the electron density of the aromatic system. The cooperation between hydrogen bonding and π-π stacking is crucial; hydrogen bonds can reinforce the stacking interactions, leading to the formation of extended, well-ordered structures such as sheets or chains. nih.govrsc.orgrsc.org In some systems, π-π stacking serves as a highly efficient bridge for intermolecular electron transfer. rsc.org
Table 1: Key Supramolecular Interactions in this compound Solid-State Aggregates
| Interaction Type | Description | Key Molecular Features Involved | Typical Energy (kcal/mol) |
| Hydrogen Bonding | Formation of weak bonds between a hydrogen atom and an electronegative atom like oxygen. | The nitro group (acceptor) and C-H bonds from the carbazole ring or vinyl group (donors). | 1-5 |
| π-π Stacking | Non-covalent interactions between the electron clouds of adjacent aromatic rings. | The planar carbazole core. | 2-10 |
| π-hole Interactions | Interaction between an electron-deficient region (π-hole) on the nitro group and an electron-rich area on a neighboring molecule. | The nitrogen atom of the nitro group and lone pairs on atoms like oxygen or sulfur. | ~5 nih.gov |
Self-Assembly of this compound Derivatives in Solution
The principles of supramolecular chemistry extend to the behavior of molecules in solution, where self-assembly processes can lead to the formation of well-defined nanostructures. mdpi.com For derivatives of this compound, the balance of intermolecular forces, including π-π stacking, solvophobic effects, and other specific interactions, dictates the nature of the resulting aggregates.
The self-assembly of carbazole-containing molecules, such as dendrimers, has been shown to be highly dependent on the molecular structure and the solvent environment. rsc.org For instance, carbazole-based dendrimers with a planar core can form crystalline structures in solution due to enhanced π-π interactions, while those with larger, more twisted cores may form amorphous particles or gels. rsc.org The driving force for this assembly is often the moderate π-π interactions between the carbazole units. rsc.org
In the context of this compound derivatives, the vinyl group offers a reactive site for polymerization, allowing for the creation of more complex architectures. The nitro group, by modifying the electronic properties of the carbazole ring, can tune the strength of the π-π interactions, thereby influencing the self-assembly process. The competition between co-assembly of similar molecules and self-sorting into distinct domains is a key aspect of multicomponent supramolecular systems and is governed by subtle thermodynamic driving forces. rsc.orgresearchgate.net The formation of these assemblies can be controlled by external factors such as solvent composition, temperature, and concentration.
Co-crystallization and Host-Guest Chemistry
Co-crystallization provides a powerful strategy for modifying the physical properties of organic compounds by incorporating a second, different molecule (a co-former) into the crystal lattice. This approach relies on the formation of robust intermolecular interactions, such as hydrogen bonds and π-π stacking, between the target molecule and the co-former.
While specific studies on the co-crystallization of this compound are not prevalent, the carbazole moiety is a well-known building block in supramolecular chemistry and has been incorporated into more complex host-guest systems. metu.edu.tr A notable example is the use of carbazole-functionalized ligands to construct metal-organic frameworks (MOFs). rsc.org In these structures, the carbazole units are pendant, extending into the pores of the framework. The interactions between these carbazole groups can lead to the formation of extended aromatic stacks, which in turn influence the electronic and optical properties of the material. rsc.org
This demonstrates that the this compound scaffold is a viable candidate for forming host-guest complexes. The nitro group could serve as a recognition site for specific guest molecules through hydrogen bonding, while the carbazole ring can engage in π-stacking interactions with aromatic guests. The vinyl group also presents an opportunity for post-synthetic modification within a host-guest assembly.
Formation of Liquid Crystalline Phases
Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. wikipedia.org The ability of a molecule to form a liquid crystalline phase is highly dependent on its shape and the nature of its intermolecular interactions. Carbazole derivatives have been extensively investigated for their liquid crystalline properties, driven by their potential applications in electronic devices like organic light-emitting diodes (OLEDs). rsc.orgurfu.ru
The introduction of specific functional groups onto the carbazole core is a common strategy to induce liquid crystalline behavior. For instance, attaching long alkoxy chains to the carbazole moiety can promote the formation of mesophases. rsc.orgurfu.ru These flexible chains help to create the necessary anisotropy in molecular shape that favors the formation of ordered, yet fluid, structures. The rigid carbazole core provides the necessary structural element for these interactions.
Several carbazole-based materials have been shown to exhibit nematic liquid crystal phases. mdpi.comresearchgate.net In a nematic phase, the molecules have a long-range orientational order but no positional order. The functionalization of carbazole-substituted terephthalonitriles with alkoxy chains has led to materials that are both liquid crystalline and exhibit thermally activated delayed fluorescence (TADF). rsc.orgurfu.ru
Table 2: Examples of Liquid Crystalline Carbazole Derivatives
| Compound Type | Key Structural Features | Liquid Crystalline Phase | Potential Application | Reference |
| 2,7-diaryl-N-alkyl-substituted carbazoles | Branching of the N-alkyl chain | Enantiotropic Nematic | Organic Semiconductors | researchgate.net |
| Gold(I) Complexes with a Carbazole Moiety | Pentyl chain on the carbazole | Nematic | Luminescent Materials | mdpi.com |
| Carbazole-substituted terephthalonitriles | Peripheral alkoxy chains | Not specified | TADF Materials for OLEDs | rsc.orgurfu.ru |
While direct evidence for liquid crystalline phases in this compound itself is limited, the structural motifs present in the molecule suggest that appropriate derivatization, such as the addition of long alkyl or alkoxy chains, could induce such behavior. The combination of the rigid, polarizable carbazole core with the potential for strong intermolecular interactions makes it a promising scaffold for the design of new liquid crystalline materials.
Conclusion and Future Research Directions in 3 Nitro 9 Vinylcarbazole Chemistry
Summary of Key Academic Contributions
Direct academic contributions focusing on 3-Nitro-9-vinylcarbazole are sparse. However, the foundational work on poly(N-vinylcarbazole) (PVK) provides a critical starting point. PVK is recognized for its high charge-carrier mobility and its role as a host material in organic light-emitting diodes (OLEDs) and photorefractive applications. mdpi.comresearchgate.net The key contribution in the broader field is the establishment of PVK as a benchmark hole-transporting polymer, often used in charge transfer complexes with electron acceptors like 2,4,7-trinitro-9-fluorenone (TNF). mdpi.com Research into stereoselective cationic polymerization of 3,6-disubstituted N-vinylcarbazole derivatives has demonstrated the potential to create isotactic polymers with unique self-assembly properties, a significant advancement over typical free-radical polymerization methods which offer little control over stereochemistry. nih.gov
Identification of Remaining Challenges and Research Gaps
The primary research gap is the lack of fundamental data for this compound itself. The specific synthesis, characterization, and polymerization of this monomer are not well-documented. Based on studies of other substituted vinylcarbazoles, several challenges can be anticipated:
Monomer Synthesis: The synthesis of N-vinylcarbazole monomers with electron-withdrawing groups can be challenging. For instance, the vinylation of 9H-carbazole-3,6-dicarbonitrile with vinyl acetate (B1210297) was reported to be unsuccessful due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing cyano groups. mdpi.com A similar difficulty could be expected for this compound due to the strong electron-withdrawing nature of the nitro group.
Polymerization Control: Free-radical polymerization, commonly used for unsubstituted NVC, is often not tolerant of many substituted monomers. nih.gov Furthermore, controlling the stereochemistry (tacticity) of the resulting polymer is a significant challenge. Advanced methods like reversible addition-fragmentation chain transfer (RAFT) polymerization have been applied to NVC but can still result in polymers with only moderate control over molecular weights. mdpi.com The presence of a nitro group could further complicate polymerization kinetics and catalyst compatibility.
Material Properties: The electronic and optical properties of poly(this compound) are uncharacterized. The introduction of a nitro group would be expected to significantly lower the HOMO and LUMO energy levels compared to unsubstituted PVK, potentially altering its charge transport characteristics from a hole-transporting material to an electron-transporting or ambipolar material. This remains a key area for investigation.
Prognosis for Future Discoveries and Technological Advancements
Future research into this compound and its polymer could unlock new technological applications.
Novel Electronic Materials: If successfully synthesized, poly(this compound) could serve as a novel n-type or ambipolar semiconductor. The electron-withdrawing nitro group could enhance electron injection and transport, properties that are sought after for various electronic devices.
High-Performance OLEDs: Modifying the electronic properties of PVK through substitution is a promising route to developing new host materials for phosphorescent OLEDs (PhOLEDs). A nitro-substituted PVK could potentially be tailored to have appropriate energy levels to host specific phosphorescent emitters, leading to more efficient and stable devices.
Advanced Photorefractive Polymers: The performance of photorefractive materials based on PVK is highly dependent on the charge generation and transport properties, which are modified by doping with sensitizers and nonlinear optical chromophores. A polymer with intrinsic electron-accepting groups like the nitro group could lead to materials with enhanced photorefractive performance.
Table 1: Potential Research Directions and Expected Outcomes
| Research Area | Anticipated Discovery or Advancement | Potential Technological Impact |
|---|---|---|
| Monomer Synthesis | Development of robust synthetic routes to overcome the deactivating effect of the nitro group on the carbazole (B46965) nitrogen. | Enables the production of high-purity monomer for polymerization studies and device fabrication. |
| Controlled Polymerization | Application of advanced polymerization techniques (e.g., stereoselective cationic, RAFT) to synthesize well-defined poly(this compound). | Precise control over polymer molecular weight, polydispersity, and tacticity, leading to improved material performance and reproducibility. |
| Photophysical Characterization | Determination of the absorption, emission, and energy level (HOMO/LUMO) characteristics of the monomer and polymer. | Understanding the fundamental electronic properties to guide its application in optoelectronic devices. |
| Charge Transport Studies | Investigation of electron and hole mobility in thin films of poly(this compound). | Could establish it as a new class of n-type or ambipolar organic semiconductor for transistors and solar cells. |
Interdisciplinary Research Opportunities for this compound
The study of this compound offers several opportunities for interdisciplinary collaboration:
Organic Chemistry and Materials Science: Synthetic chemists could focus on the challenging synthesis and polymerization, while materials scientists could investigate the processing, morphology, and device physics of the resulting polymer films.
Computational Chemistry and Experimental Physics: Theoretical chemists could model the electronic structure and predict the properties of the polymer, guiding experimental physicists in designing and fabricating novel electronic and photonic devices, such as transistors, sensors, and photovoltaic cells.
Polymer Engineering and Device Manufacturing: Collaborations could focus on optimizing the polymer for large-scale production and integration into commercial manufacturing processes for flexible electronics and displays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
